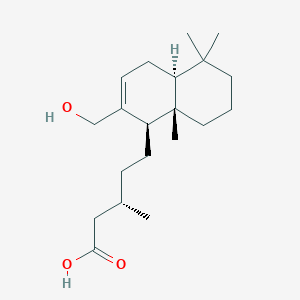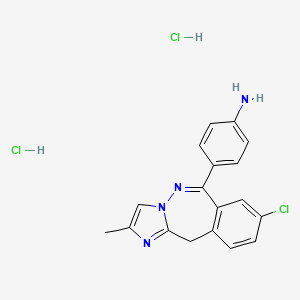
Pimelic Diphenylamide 106 analog
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pimelic Diphenylamide 106 analog is an analog of Pimelic Diphenylamide 106 with unknown biological activity.
Scientific Research Applications
1. Neurodegenerative Disease Research
Pimelic Diphenylamide 106 has been identified as a class I Histone Deacetylase (HDAC) inhibitor, showing significant potential in the treatment of neurodegenerative diseases like Friedreich's ataxia and Huntington's disease. It exhibits specificity towards HDAC3 and differs from other HDAC inhibitors due to its slow-on/slow-off kinetics and reduced toxicity, making it a promising candidate for therapeutic research in these diseases (Chou, Herman, & Gottesfeld, 2008); (Rai et al., 2010).
2. Cancer Research
While specific research on Pimelic Diphenylamide 106 in cancer is not directly cited in the available literature, its role as an HDAC inhibitor implicates its potential use in cancer research. HDAC inhibitors are known to play a role in gene expression regulation, which is crucial in cancer cell proliferation and survival.
3. Cardiovascular Disease Research
Research has shown that the suppression of class I HDACs, which Pimelic Diphenylamide 106 targets, can improve left ventricular contractile function and cardiac strain in coronary artery occlusion-induced myocardial infarction. This suggests its utility in developing novel therapeutic strategies for heart disease (Kasiganesan et al., 2012).
4. Gene Silencing and Epigenetics
Pimelic Diphenylamide 106 plays a significant role in gene silencing, particularly in conditions like Friedreich's ataxia. It has been shown to decondense chromatin structure at specific gene sites, influencing gene expression patterns, which is pivotal in understanding and treating genetic disorders (Xu et al., 2009).
5. Pharmacokinetics and Drug Development
The compound's pharmacokinetic profile, including absorption, distribution, metabolism, excretion, and central pharmacodynamic profile, has been studied, providing valuable information for its development as a therapeutic agent (Beconi et al., 2012).
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1191564.png)
